molecular formula C16H18FNO2 B5817312 N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine

Cat. No.: B5817312
M. Wt: 275.32 g/mol
InChI Key: QMFQFXLHURDMTG-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methanamine group attached to a 3,5-dimethoxyphenyl ring and a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 4-fluorobenzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3,5-dimethoxybenzaldehyde with 4-fluorobenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine involves its interaction with molecular targets such as receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine
  • N-[(3,5-dimethoxyphenyl)methyl]-1-(3-fluorophenyl)methanamine
  • N-[(3,5-dimethoxyphenyl)methyl]-1-(4-chlorophenyl)methanamine

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both 3,5-dimethoxy and 4-fluorophenyl groups differentiates it from other similar compounds and may result in unique interactions with molecular targets.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-15-7-13(8-16(9-15)20-2)11-18-10-12-3-5-14(17)6-4-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFQFXLHURDMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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